Acetyl Pentapeptide-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Pentapeptide-1 is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The acetylation of the N-terminal amino group is typically achieved using acetic anhydride or acetyl chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl Pentapeptide-1 primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents like trifluoroacetic acid (TFA). The acetylation step uses acetic anhydride or acetyl chloride .
Major Products Formed
The major product formed from the synthesis of this compound is the desired pentapeptide with an acetylated N-terminus. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Acetyl Pentapeptide-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used for its anti-aging and skin-soothing properties. It reduces the secretion of interleukin-8 (IL-8) in human keratinocytes, thereby decreasing skin irritation and inflammation . In medicine, it is studied for its potential in enhancing skin barrier function and promoting wound healing .
Mechanism of Action
Acetyl Pentapeptide-1 exerts its effects by mimicking the action of thymopoietin, a protein involved in the immune response. It enhances the skin’s natural defense mechanisms against infections and irritation by suppressing the release of interleukins, particularly IL-8. This suppression reduces the activity of metalloproteinases, such as MMP-9, which are responsible for the degradation of collagen and elastin .
Comparison with Similar Compounds
Similar Compounds
Acetyl Hexapeptide-3: Known for its neuro-suppressive abilities and anti-wrinkle effects.
Pentapeptide-3: Exhibits similar skin-soothing properties.
Pentapeptide-18: Known for its botox-like effects in reducing fine lines and wrinkles.
Uniqueness
Acetyl Pentapeptide-1 is unique due to its specific sequence and acetylation, which enhance its stability and efficacy in reducing skin irritation and promoting skin health. Its ability to modulate immune responses and protect structural proteins like collagen and elastin sets it apart from other peptides .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAYIPLKPVOJZ-LENLALOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51N9O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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